molecular formula C16H14O B13890120 2-(9H-fluoren-2-yl)propanal

2-(9H-fluoren-2-yl)propanal

Cat. No.: B13890120
M. Wt: 222.28 g/mol
InChI Key: NGIADKDKJSMVAF-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-2-yl)propanal is an organic compound featuring a fluorenyl moiety attached to a propanal backbone.

Properties

IUPAC Name

2-(9H-fluoren-2-yl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-11(10-17)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIADKDKJSMVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-2-yl)propanal typically involves the introduction of a propanal group to the fluorene core. One common method is the Friedel-Crafts acylation reaction, where fluorene is reacted with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-(9H-fluoren-2-yl)propanal may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-2-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the fluorene core can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(9H-fluoren-2-yl)propanoic acid.

    Reduction: 2-(9H-fluoren-2-yl)propanol.

    Substitution: Various substituted fluorenes depending on the electrophile used.

Scientific Research Applications

2-(9H-fluoren-2-yl)propanal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It can be used as a fluorescent probe for studying biological processes due to its fluorescent properties.

    Industry: Used in the production of polymers, dyes, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-2-yl)propanal depends on its chemical structure and the functional groups present. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The fluorene core can interact with other aromatic systems through π-π stacking interactions, which can influence the compound’s behavior in different environments. The molecular targets and pathways involved in its action are determined by the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues with Fluorenyl Moieties

Fluorenyl groups are widely incorporated into organic compounds due to their aromatic stability and electronic properties. Below are key comparisons with similar compounds:

Fmoc-Protected Amino Acids
  • Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid () Functional Group: Carboxylic acid (-COOH) vs. propanal’s aldehyde (-CHO). Molecular Weight: 401.45 g/mol (larger due to Fmoc and aromatic substituents). Applications: Used in solid-phase peptide synthesis (SPPS) due to Fmoc’s UV-sensitive protective group . Reactivity: Carboxylic acids are activated for amide bond formation, whereas aldehydes participate in condensations (e.g., Schiff base formation).
Nitrile Derivatives
  • Example: 2-(9H-Fluoren-2-yl)-2-(methylamino)propanenitrile () Functional Group: Nitrile (-CN) and methylamine (-NHCH₃). Molecular Weight: 248.32 g/mol. Reactivity: Nitriles undergo hydrolysis to carboxylic acids or reduction to amines, contrasting with aldehyde oxidation to carboxylic acids.
Photophysical Materials
  • Example: (E)-2-(3-([1,1'-Biphenyl]-4-yl)-1-(9H-fluoren-2-yl)allylidene)malononitrile (3-BAM) () Structure: Fluorenyl linked to a π-conjugated system with biphenyl and malononitrile groups. Properties: Exhibits twisted geometries and distinct emission behaviors in solids and solutions. Substitution patterns (e.g., biphenyl position) modulate intermolecular interactions and photoluminescence . Contrast: Propanal’s aldehyde lacks the extended conjugation of malononitrile, limiting its use in optoelectronics but offering simpler functionalization routes.

Physical and Chemical Properties

Compound Functional Group Melting Point (°C) Molecular Weight (g/mol) Key Reactivity
2-(9H-Fluoren-2-yl)propanal (hypothetical) Aldehyde N/A ~226.29 Nucleophilic addition, oxidation
8f (Nicotinonitrile derivative) Nitrile, aromatic >310 523.55 Electrophilic substitution
Fmoc-(S)-o-tolylalanine Carboxylic acid N/A (solid) 401.45 Amide bond formation
3-BAM Malononitrile N/A ~424.45 Photoinduced electron transfer
  • Thermal Stability : Nitrile derivatives (e.g., 8f) exhibit higher melting points (>310°C) compared to aldehydes, attributed to extended aromaticity and intermolecular interactions .
  • Solubility: Fmoc-amino acids (e.g., ) are polar due to carboxylic acid groups, whereas fluorenyl-propanal may show lower polarity, favoring organic solvents.

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